molecular formula C9H19N5O B15199334 N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide

N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide

Cat. No.: B15199334
M. Wt: 213.28 g/mol
InChI Key: ILHIFHWAEAWFGK-UHFFFAOYSA-N
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Description

N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA). The reaction is conducted by heating the reactants, leading to the formation of products substituted at both the nitrogen atom of the imine C=N-H moiety and the N-1 position of the 4,5-dihydro-1H-imidazole ring .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. The reactions are typically conducted under heating conditions to facilitate the formation of the desired products .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which have significant biological and chemical properties .

Scientific Research Applications

N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an alpha-adrenergic agonist, leading to vasoconstriction and relief of nasal congestion . It also interacts with serotonin receptors, exhibiting agonistic activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarboxamide is unique due to its broad range of biological activities and its ability to interact with multiple molecular targets. Its versatility in chemical reactions and its significant role in drug development further highlight its uniqueness .

Properties

Molecular Formula

C9H19N5O

Molecular Weight

213.28 g/mol

IUPAC Name

1-butyl-3-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]urea

InChI

InChI=1S/C9H19N5O/c1-3-4-5-10-9(15)14-13-8-11-6-7(2)12-8/h7H,3-6H2,1-2H3,(H2,10,14,15)(H2,11,12,13)

InChI Key

ILHIFHWAEAWFGK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NNC1=NCC(N1)C

Origin of Product

United States

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